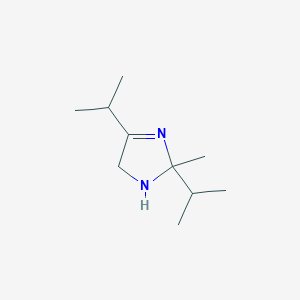
2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis .
化学反応の分析
Types of Reactions: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions on the imidazole ring, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of NHC catalysts.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Various halides or organometallic reagents under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes . It may also interact with biological targets, disrupting microbial cell walls or interfering with metabolic pathways .
類似化合物との比較
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative with similar structural features.
1H-Imidazole, 4,5-dihydro-2-methyl-: A closely related compound with slight variations in its substituents.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Differing by the presence of a phenylmethyl group.
Uniqueness: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective.
生物活性
2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole (CAS No. 171974-61-1) is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. This article focuses on the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 215.2 ± 33.0 °C |
| Flash Point | 84.0 ± 25.4 °C |
Synthesis
The synthesis of this compound typically involves cyclization reactions of amido-nitriles under specific conditions, often utilizing nickel catalysts for enhanced yields . The compound can also be synthesized through various organic reactions including oxidation and reduction processes .
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have evaluated the antibacterial activity of compounds similar to this compound against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These studies utilized methods like the Kirby-Bauer disc diffusion method to assess efficacy .
Case Study: Antimicrobial Evaluation
A study synthesized several imidazole derivatives and tested them against common pathogens. The results indicated that certain derivatives showed promising antimicrobial activity comparable to standard antibiotics .
Cardiovascular Effects
Another area of research has focused on the cardiovascular effects of imidazole derivatives. In a study involving spontaneously hypertensive rats, compounds with high affinities for imidazoline binding sites demonstrated significant reductions in mean arterial blood pressure (MAP) . This suggests potential applications in treating hypertension.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. It acts as a ligand that can bind to metal centers in catalytic processes or interact with receptors associated with various biological pathways .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial activity to include anti-inflammatory and anticancer properties. Imidazole derivatives have been reported to exhibit a range of pharmacological activities including:
Comparative Analysis
When compared to other imidazole derivatives such as 1H-Imidazole or 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, this compound stands out due to its unique substitution pattern which imparts distinct chemical and physical properties suitable for specialized applications .
特性
IUPAC Name |
2-methyl-2,4-di(propan-2-yl)-1,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-7(2)9-6-11-10(5,12-9)8(3)4/h7-8,11H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYGCOBTQRJFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(NC1)(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














